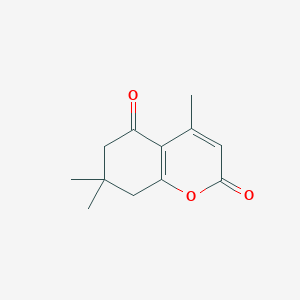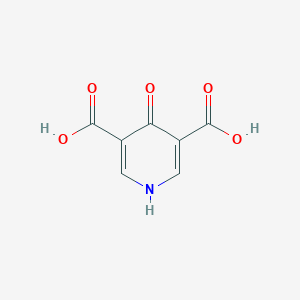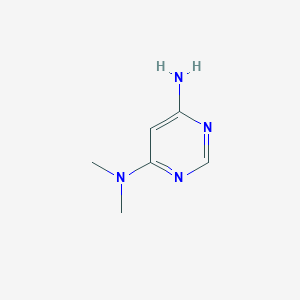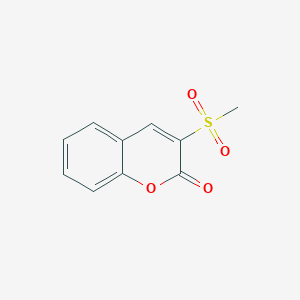
3-(methylsulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfonyl)-2H-chromen-2-one is a chemical compound with the molecular formula C10H8O4S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfonyl)-2H-chromen-2-one typically involves the sulfonylation of chromen-2-one derivatives. One common method includes the reaction of chromen-2-one with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(methylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted chromen-2-one compounds .
Scientific Research Applications
3-(methylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
- 3-Methylsulfonylcoumarin
- 3-Methylsulfonylbenzopyran
- 3-Methylsulfonylflavone
Comparison: Compared to these similar compounds, 3-(methylsulfonyl)-2H-chromen-2-one is unique due to its specific structural features and reactivity. Its sulfonyl group provides distinct chemical properties, making it a valuable compound for various applications. Additionally, its potential biological activities set it apart from other related compounds .
Properties
CAS No. |
872285-34-2 |
|---|---|
Molecular Formula |
C10H8O4S |
Molecular Weight |
224.23g/mol |
IUPAC Name |
3-methylsulfonylchromen-2-one |
InChI |
InChI=1S/C10H8O4S/c1-15(12,13)9-6-7-4-2-3-5-8(7)14-10(9)11/h2-6H,1H3 |
InChI Key |
JFFGMXVRZVMCDN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


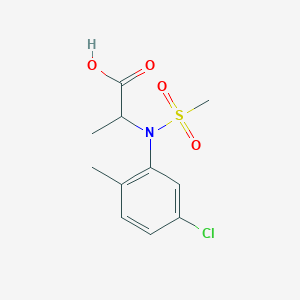
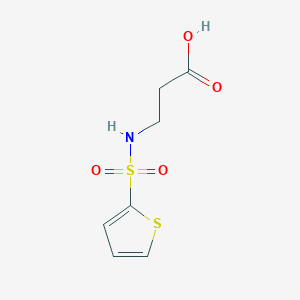
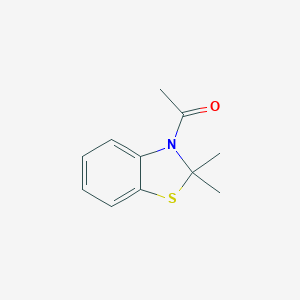
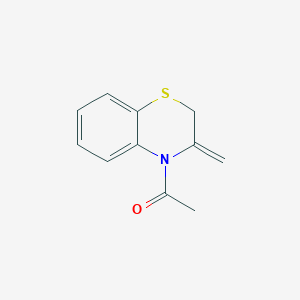
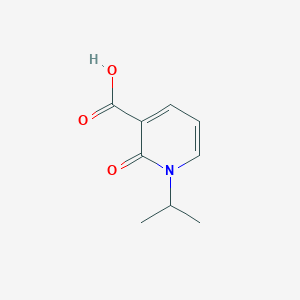
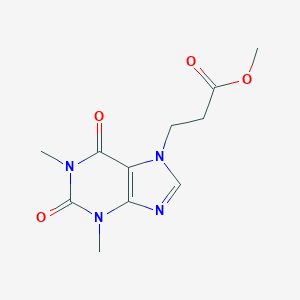
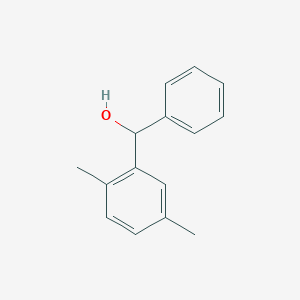
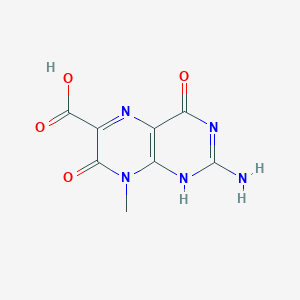
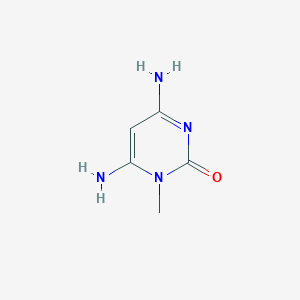
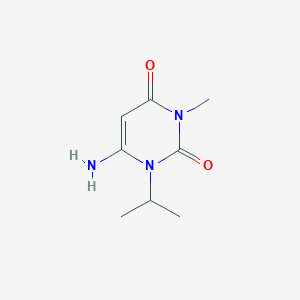
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)
